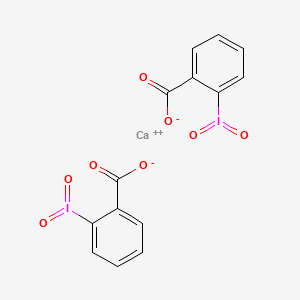
2-Amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-1,5,6,7-tetrahydropteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4alpha-hydroxy-tetrahydrobiopterin, also known as 4a-Hthb, is a compound belonging to the biopterins and derivatives class. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative. 4alpha-hydroxy-tetrahydrobiopterin plays a crucial role in the biosynthesis of tetrahydrobiopterin, which is essential for the conversion of phenylalanine into tyrosine by phenylalanine hydroxylase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-hydroxy-tetrahydrobiopterin involves the oxidation of tetrahydrobiopterin. This reaction can be catalyzed by various oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods: Industrial production of 4alpha-hydroxy-tetrahydrobiopterin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as mechanosynthesis and solid-state melt reactions to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4alpha-hydroxy-tetrahydrobiopterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in various biochemical pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving 4alpha-hydroxy-tetrahydrobiopterin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of 4alpha-hydroxy-tetrahydrobiopterin include quinonoid-dihydrobiopterin and other pteridine derivatives. These products are crucial intermediates in the biosynthesis of neurotransmitters and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
4alpha-hydroxy-tetrahydrobiopterin has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions. In biology, it plays a vital role in the biosynthesis of neurotransmitters such as dopamine and serotonin. In medicine, it is studied for its potential therapeutic applications in treating disorders related to neurotransmitter deficiencies. Additionally, it is used in the industry for the production of various pteridine derivatives .
Wirkmechanismus
The mechanism of action of 4alpha-hydroxy-tetrahydrobiopterin involves its role as a coenzyme in the hydroxylation of phenylalanine to tyrosine. This reaction is catalyzed by phenylalanine hydroxylase, which requires 4alpha-hydroxy-tetrahydrobiopterin as a cofactor. The compound also regulates the dimerization of homeodomain protein HNF-1-alpha and enhances its transcriptional activity .
Vergleich Mit ähnlichen Verbindungen
4alpha-hydroxy-tetrahydrobiopterin is unique compared to other biopterins and derivatives due to its specific role in the biosynthesis of tetrahydrobiopterin. Similar compounds include dihydrobiopterin and quinonoid-dihydrobiopterin, which also play roles in the biosynthesis of neurotransmitters but differ in their chemical structures and specific functions .
Eigenschaften
CAS-Nummer |
70110-58-6 |
|---|---|
Molekularformel |
C9H15N5O4 |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
2-amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one |
InChI |
InChI=1S/C9H15N5O4/c1-3(15)5(16)4-2-11-6-9(18,14-4)7(17)13-8(10)12-6/h3-5,14-16,18H,2H2,1H3,(H3,10,11,12,13,17) |
InChI-Schlüssel |
KJKIEFUPAPPGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1CN=C2C(N1)(C(=O)NC(=N2)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



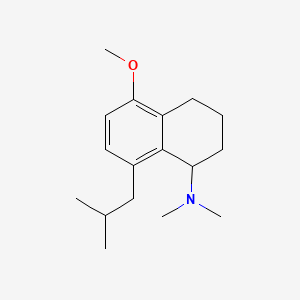
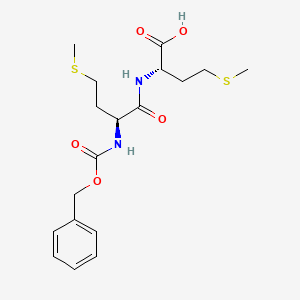
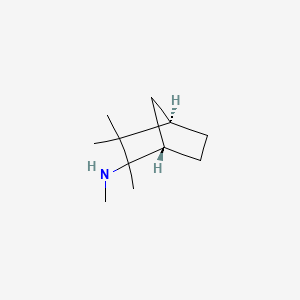


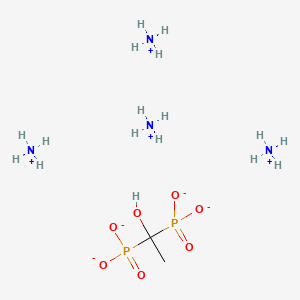

![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
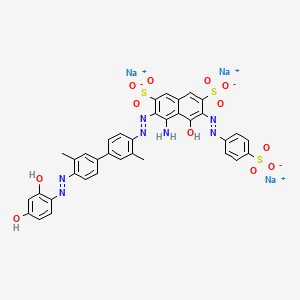
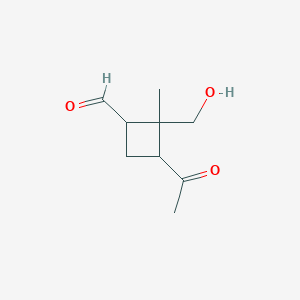

![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
